molecular formula C9H7BrFN3 B13688047 3-(4-Bromo-2-fluorophenyl)-1-methyl-1H-1,2,4-triazole

3-(4-Bromo-2-fluorophenyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B13688047
M. Wt: 256.07 g/mol
InChI Key: KZWUFLSQEBKGAN-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 1-methyl-1H-1,2,4-triazole.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Procedure: The 4-bromo-2-fluoroaniline is reacted with 1-methyl-1H-1,2,4-triazole under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazoles, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the triazole ring.

    2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: Contains a different functional group but shares the bromo and fluoro substituents.

    4-Bromo-2-fluorophenyl methyl sulfone: Another compound with similar substituents but different overall structure.

Uniqueness

The uniqueness of 3-(4-Bromo-2-fluorophenyl)-1-methyl-1H-1,2,4-triazole lies in its triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C9H7BrFN3/c1-14-5-12-9(13-14)7-3-2-6(10)4-8(7)11/h2-5H,1H3

InChI Key

KZWUFLSQEBKGAN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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